molecular formula C20H30O2 B1676379 Methenolone CAS No. 153-00-4

Methenolone

Número de catálogo: B1676379
Número CAS: 153-00-4
Peso molecular: 302.5 g/mol
Clave InChI: ANJQEDFWRSLVBR-VHUDCFPWSA-N

Descripción

Methenolone, also known by its International Nonproprietary Name (INN) Metenolone, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT) . It is characterized by a 1-methyl group and a double bond between the C1 and C2 positions, a structural configuration that makes it resistant to metabolism by the 3α-hydroxysteroid dehydrogenase enzyme and contributes to its anabolic properties . As an agonist of the androgen receptor, this compound promotes moderate anabolic activity with relatively weak androgenic effects . A key pharmacological feature is its inability to be aromatized into estrogenic compounds, which differentiates it from testosterone-derived steroids and means it carries no risk of estrogenic side effects like gynecomastia or water retention . Its primary research applications have historically been in the study of catabolic states, including the investigation of its effects on the prevention of muscle wasting due to conditions such as bone marrow failure, major surgery, or long-term corticosteroid therapy . In research models, it has been shown to stimulate protein synthesis and improve nitrogen retention, which are critical mechanisms for muscle growth and recovery . Researchers have also explored its potential role in modulating the insulin-like growth factor 1 (IGF-1) system and its antagonistic effect on glucocorticoids like cortisol, which may contribute to its anti-catabolic properties . This compound is typically available in two esterified forms for research: the short-acting this compound Acetate (oral) and the long-acting this compound Enanthate (injectable) . This product is provided for Research Use Only. It must not be used for diagnostic or therapeutic purposes, or as a human or veterinary drug, food additive, or cosmetic ingredient.

Propiedades

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10,13,15-18,22H,4-9,11H2,1-3H3/t13-,15-,16-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJQEDFWRSLVBR-VHUDCFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165179
Record name Methenolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153-00-4, 303-42-4
Record name Methenolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methenolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metenolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13710
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methenolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metenolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.285
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHENOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9062ZT8Q5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methenolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Métodos De Preparación

Core Synthetic Pathways for Methenolone

Palladium-Catalyzed Hydrogenolysis Route

The method described in CN101456888A begins with acetic acid isotestosterone (17β-acetoxy-5α-androstan-3-one) and proceeds through four critical stages:

  • Catalytic Hydrogenolysis :
    Palladium-lime carbonate catalyzes the hydrogenolysis of 1α,17β-dihydroxy-5α-etioallocholane-3-ketone 17-acetate. This step selectively reduces the C1 hydroxyl group while preserving the 17β-acetate moiety. The reaction requires hydrogen gas at elevated pressures (1–3 bar), posing safety challenges in large-scale production.

  • Ketalization with Ethylene Glycol :
    The intermediate undergoes azeotropic dehydration with ethylene glycol in benzene using p-toluenesulfonic acid as a catalyst. This forms the 3,3-ethylenedioxy protective group, shielding the ketone from undesired side reactions during subsequent oxidations.

  • Oxidative Demethylation :
    Chromic acid in pyridine oxidizes the C17 acetate to a ketone, followed by acid-mediated elimination of the 3,3-ethylenedioxy group. This step generates the conjugated 1-en-3-one system but risks over-oxidation if stoichiometry is imprecise.

  • Final Purification :
    Crystallization from methanol yields this compound with 82–87% purity. The method’s limitations include low overall yield (≈35%) and residual palladium contamination (≥50 ppm), necessitating additional purification steps for pharmaceutical-grade material.

Epoxidation-Hydrogenolysis-Ketalization Sequence

CN1557828A outlines an optimized five-step synthesis from 17β-acetoxy-5α-androst-1-en-3-one:

Epoxidation

The starting material undergoes epoxidation at the Δ1 double bond using hydrogen peroxide (30% w/v) and sodium hydroxide in methanol at 5–15°C. This produces 1α,2α-epoxy-17β-hydroxy-5α-androstan-3-one with 94% regioselectivity.

Hydrogenolytic Ring Opening

Catalytic hydrogenation (Pd/C, 1 atm H₂) cleaves the epoxy ring, yielding 1α-hydroxy-17β-acetoxy-5α-androstan-3-one. Excess hydrogen pressure (>2 atm) leads to undesired reduction of the 3-ketone group.

Ketal Protection

Reaction with 2,2-dimethyl-1,3-dioxolane in toluene forms the 3,3-(2,2-dimethylpropylene)dioxy derivative. This intermediate stabilizes the 3-ketone during subsequent methyl group introduction.

Grignard Methylation

Methylmagnesium iodide (3 equivalents) in tetrahydrofuran adds a methyl group to the C1 position. Quenching with ammonium chloride yields 1-methyl-3,3-protected-17β-acetoxy-5α-androstane.

Deprotection and Oxidation

Hydrochloric acid in methanol removes the ketal group, exposing the 3-ketone. Jones oxidation (CrO₃/H₂SO₄) dehydrogenates the C1–C2 bond, forming the final 1-en-3-one structure. This route achieves 68% overall yield with ≥98% HPLC purity.

Comparative Analysis of Synthetic Methods

Parameter Pd-Catalyzed Route Epoxidation Route
Starting Material Acetic acid isotestosterone 17β-Acetoxy-5α-androst-1-en-3-one
Key Steps Hydrogenolysis, Ketalization Epoxidation, Grignard reaction
Reaction Steps 4 5
Overall Yield 35% 68%
Purity (HPLC) 82–87% ≥98%
Catalytic Hazards Pd residues None
Scalability Limited by H₂ safety Industrial-friendly

Synthesis of this compound Derivatives

Enanthate Esterification

This compound enanthate, the most common prodrug, is synthesized via:

  • Heptanoylation :
    this compound reacts with heptanoyl chloride in pyridine at 25–30°C. The 17β-hydroxyl group is esterified over 12 hours, yielding 17β-heptanoate with 91% efficiency.

  • Purification :
    Chloroform extraction followed by methanol crystallization removes excess fatty acid chloride. The final product melts at 92–94°C.

Tetrahydropyranyl Ether Protection

For transdermal formulations:

  • Etherification :
    2,3-Dihydro-4H-pyran reacts with this compound in chloroform/p-toluenesulfonic acid. The 17β-OH forms a tetrahydropyran-2-yl ether, enhancing lipid solubility (logP increases from 3.1 to 4.8).

Analytical and Quality Control Methods

Phase-I Metabolism Profiling

In vitro hepatic microsomal studies reveal:

  • Hydrogenation : 5α-reductase converts 22% of this compound to 1-methyl-5α-androstan-3-one.
  • Hydroxylation : CYP3A4 mediates 16β-hydroxylation (14% yield) and 6β-hydroxylation (9% yield).

LC-MS Characterization

Electrospray ionization (ESI) detects protonated [M+H]⁺ ions at m/z 415.3 for this compound and m/z 627.5 for its enanthate ester. Sodium adducts ([M+Na]⁺) dominate in basic mobile phases.

Industrial-Scale Considerations

Solvent Recovery Systems

  • Benzene from the azeotropic dehydration step is distilled and recycled (≥98% recovery).
  • Methanol from crystallizations is purified via molecular sieves for reuse.

Waste Treatment

  • Chromium-containing byproducts are reduced with sodium bisulfite and precipitated as Cr(OH)₃ (pH 8.5–9.0).
  • Palladium catalysts are recovered through charcoal filtration (85–90% efficiency).

Análisis De Reacciones Químicas

Types of Reactions: Methenolone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the ketone group in this compound.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives with altered functional groups, enhancing its anabolic properties .

Aplicaciones Científicas De Investigación

Bone Health and Healing

Methenolone has been investigated for its effects on bone density and healing processes. A study conducted on Wistar rats demonstrated that this compound enanthate supplementation resulted in early epiphyseal closure, affecting the growth of long bones such as the femur and humerus. The study found that rats receiving this compound showed statistically significant reductions in bone length compared to control groups, indicating a potential negative impact on bone growth when administered alongside exercise .

Furthermore, another study evaluated the efficacy of this compound enanthate in preventing medication-related osteonecrosis of the jaw (MRONJ) in a preclinical model. The results indicated that this compound enanthate significantly reduced the incidence of bone exposure and inflammation associated with MRONJ when administered before and after dental procedures involving bisphosphonates .

Study FocusFindings
Bone GrowthThis compound enanthate caused early epiphyseal closure in rats .
MRONJ PreventionReduced bone exposure and inflammation rates in treated groups .

Muscle Growth and Anabolic Effects

This compound's anabolic properties have made it a popular subject for research related to muscle growth. A comparative study assessed the effects of this compound enanthate against testosterone propionate on fracture healing in Wistar rats. The findings suggested that while both agents increased calcium concentrations in healing tissues over time, this compound did not enhance early calcium callus concentrations as effectively as testosterone propionate . This highlights the nuanced role that different anabolic steroids can play in muscle and bone health.

AgentEarly Calcium ConcentrationLate Calcium Concentration
This compound EnanthateLower at 2 weeks Comparable at 6 weeks
Testosterone PropionateHigher at 2 weeks Higher at 6 weeks

Clinical Uses

This compound has been explored for potential therapeutic applications beyond muscle enhancement. One notable area is its use in treating cachexia associated with chronic diseases. The anabolic properties of this compound may help mitigate muscle loss in patients suffering from conditions such as cancer or HIV/AIDS . However, further clinical trials are necessary to substantiate these claims.

Case Studies

  • This compound Enanthate in Cancer Treatment
    • A randomized study evaluated this compound enanthate's effectiveness in treating advanced breast carcinoma. Results indicated improvements in patient weight and quality of life metrics, suggesting a beneficial role for this compound as an adjunct therapy in cancer care .
  • Impact on Osteoporosis
    • Research has also indicated that low androgenic activity steroids like this compound could be beneficial for patients with osteoporosis by promoting bone density without the virilizing side effects associated with more potent anabolic steroids .

Mecanismo De Acción

Methenolone exerts its effects by binding to androgen receptors in the body. This binding activates the receptor, leading to an increase in protein synthesis and muscle growth. This compound has moderate anabolic effects and weak androgenic effects, making it a preferred choice for those seeking muscle growth without significant androgenic side effects .

Comparación Con Compuestos Similares

Pharmacological Profile :

  • Anabolic Rating : 88 (moderate)
  • Androgenic Rating : 44–57 (low-to-moderate)
  • Half-life : ~10 days (enanthate ester)

Applications: Primarily used for lean muscle preservation during cutting cycles, methenolone is favored for its mild nature and low hepatotoxicity. Studies highlight its role in enhancing bone density in animal models, though its anabolic potency is weaker than testosterone .

Unlike hepatotoxic AAS, it poses minimal liver risk due to the absence of a 17α-alkyl group.

Comparison with Structurally and Functionally Similar Compounds

This compound vs. Oxandrolone

Parameter This compound Oxandrolone
Anabolic Rating 88 322–630
Androgenic Rating 44–57 24
Structure 1-methyl, 5α-reduced DHT derivative Oxazine ring-modified DHT derivative
Hepatotoxicity Low Moderate (17α-methylated)
Primary Use Muscle preservation, mild cycles Muscle wasting, osteoporosis
Key Research Weak anabolic; mineral nutrition affects biosynthesis Superior anabolic power; used in clinical wasting syndromes

Key Differences: Oxandrolone’s oxazine ring enhances anabolic activity (3–7× stronger than this compound) but introduces liver strain. This compound’s safety profile makes it preferable for long-term use despite lower efficacy .

This compound vs. Mesterolone/Mestanolone

Parameter This compound Mesterolone/Mestanolone
Androgenicity 44–57 Higher (masculinizing effects)
Mineralocorticoid Effects Moderate hypertension risk Severe hypertension risk
Clinical Use Lean mass retention Hypogonadism, fertility

Key Differences: Mesterolone and mestanolone exhibit stronger androgenic effects and greater cardiovascular risks due to pronounced mineralocorticoid activity. This compound’s reduced androgenicity suits gender-diverse applications .

This compound vs. Oxymetholone

Parameter This compound Oxymetholone
Hepatotoxicity Low Severe (17α-methylated)
Androgenicity 44–57 High (androgenic rating >100)
Anabolic Power Weak (lower than testosterone) Very strong
Key Risks Hypertension Liver damage, renal injury

Key Differences: Oxymetholone’s potent erythropoietic effects make it useful in anemia but limit its therapeutic window due to severe organ toxicity. This compound’s safety profile is superior but lacks comparable anabolic efficacy .

Actividad Biológica

Methenolone, a synthetic anabolic steroid derived from dihydrotestosterone (DHT), is known for its unique properties and applications in both clinical and athletic settings. This article explores the biological activity of this compound, focusing on its pharmacological effects, biotransformation, and implications for health.

This compound is characterized by its chemical structure, which includes a double bond between the C1 and C2 positions, rendering it resistant to metabolism by 3α-hydroxysteroid dehydrogenase (3α-HSD) . This resistance contributes to its anabolic effects while minimizing androgenic activity. This compound has a low affinity for sex hormone-binding globulin (SHBG), approximately 16% that of testosterone, which allows for a more significant free fraction of the hormone to exert its effects in the body .

Anabolic Properties

This compound exhibits notable anabolic properties, making it popular among athletes and bodybuilders. It promotes muscle growth and strength without the severe androgenic side effects commonly associated with other anabolic steroids. Studies have shown that this compound can enhance protein synthesis and nitrogen retention in muscle tissues, contributing to hypertrophy .

Immunomodulatory Effects

Recent research has highlighted the immunomodulatory potential of this compound metabolites. A study demonstrated that biotransformation of this compound enanthate using Aspergillus niger resulted in metabolites that significantly inhibited reactive oxygen species (ROS) generation and tumor necrosis factor-alpha (TNF-α) production in human cells . Specifically, metabolites showed IC50 values of 8.60 μg/mL and 7.05 μg/mL for ROS inhibition, indicating their potential as anti-inflammatory agents.

Biotransformation Studies

The biotransformation of this compound has been investigated using various microbial systems. For instance, Cunninghamella blakesleeana was employed to produce several metabolites from this compound enanthate, some of which exhibited enhanced biological activity compared to the parent compound . These findings underscore the importance of metabolic pathways in determining the biological efficacy of anabolic steroids.

Effects on Bone Health

A study involving Wistar rats examined the effects of this compound enanthate supplementation combined with exercise on bone health. The results indicated that this compound supplementation led to early epiphyseal closure in femur and humerus bones, suggesting potential negative impacts on bone growth and development . The study utilized a controlled environment with groups receiving varying treatments:

GroupTreatmentFemur Length (cm)Humerus Length (cm)
CControl32.46 ± 0.2926.42 ± 0.28
EExercise32.60 ± 0.6426.23 ± 0.59
MThis compound Enanthate31.37 ± 0.5025.31 ± 0.40
METhis compound + Exercise31.67 ± 0.5225.35 ± 0.45

The data revealed statistically significant reductions in femur and humerus lengths in groups treated with this compound compared to controls (p < 0.05), highlighting concerns regarding anabolic steroid use in young athletes .

Cardiovascular Implications

Research has also indicated that users of anabolic steroids like this compound may experience cardiovascular risks, including increased arterial stiffness and altered baroreflex sensitivity . These alterations could contribute to hypertension and other cardiovascular issues over time.

Q & A

Q. Table 1: Key Biomarkers for Assessing this compound’s Osteogenic Effects

BiomarkerPurposeAssay TypeClinical Relevance
OsteocalcinBone formationELISACorrelates with BMD improvement in OVX models
TRACP-5bBone resorptionImmunoassayUnaffected by renal dysfunction
1,25(OH)₂D₃Vitamin D activationLC-MS/MSLinks to calcium reabsorption mechanisms

Q. Table 2: Common Pitfalls in this compound Research

IssueSolutionReference
Sample contaminationUse isotope dilution MS for quantification
Uncontrolled variablesStratify by baseline Hb/BMD in RCTs
Low statistical powerPre-study power analysis (G*Power software)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methenolone
Reactant of Route 2
Methenolone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.